D-Stereospecific Enzymatic Hydrolysis vs. L-Enantiomer
The D-stereospecific aminopeptidase from Ochrobactrum anthropi (purified 2,800-fold to homogeneity) hydrolyzes D-alanylglycine and D-amino acid methyl esters with strict D-stereospecificity, while showing negligible activity toward L-alanine methyl ester [1]. This enzymatic discrimination provides a quantitative basis for selecting the D-enantiomer in assays requiring D-selective cleavage.
| Evidence Dimension | Enzymatic substrate specificity (D-aminopeptidase) |
|---|---|
| Target Compound Data | D-Alanylglycine is a preferred substrate; D-alanine methyl esters are hydrolyzed |
| Comparator Or Baseline | L-Alanine methyl ester: essentially no hydrolysis observed |
| Quantified Difference | Qualitative binary discrimination: D-substrates are cleaved; L-substrates are not (except weak activity on L-Ala-OMe noted as low stereospecificity exception) |
| Conditions | Enzyme purified 2,800-fold; optimal pH 8.0; substrates tested include D-alanylglycine, D-alanine amides, and D-amino acid methyl esters |
Why This Matters
For researchers using D-aminopeptidase-based detection or cleavage systems, only the D-enantiomer serves as a functional substrate; the L-enantiomer is functionally inert.
- [1] Asano, Y.; Nakazawa, A.; Kato, Y.; Kondo, K. Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi. J. Biol. Chem., 1989, 264, 14233–14239. View Source
